Pentanenitrile, 5-(acetyloxy)-
Description
Chemical Identity and Uses Pentanenitrile, 5-(acetyloxy)- (CAS: 89775-53-1; molecular formula: C₇H₁₁NO₂; molecular weight: 141.17 g/mol) is a nitrile derivative functionalized with an acetyloxy group at the fifth carbon of the pentane chain . It is primarily used as a laboratory chemical and in the synthesis of specialized organic compounds .
Hazard Profile The compound is classified under GHS guidelines as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Notably, critical physicochemical data—such as melting point, boiling point, and solubility—remain undocumented, limiting comprehensive safety assessments .
Properties
CAS No. |
89775-53-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-cyanobutyl acetate |
InChI |
InChI=1S/C7H11NO2/c1-7(9)10-6-4-2-3-5-8/h2-4,6H2,1H3 |
InChI Key |
HUEPOYQRBGXTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanenitrile, 5-(acetyloxy)- typically involves the esterification of pentanenitrile with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of pentanenitrile, 5-(acetyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired compound from any by-products .
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile, 5-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of pentanoic acid derivatives.
Reduction: Formation of pentylamine derivatives.
Substitution: Formation of various substituted pentanenitrile derivatives.
Scientific Research Applications
Pentanenitrile, 5-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanenitrile, 5-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and pentanenitrile, which can then participate in various biochemical reactions. The nitrile group can be metabolized by cytochrome P450 enzymes to produce cyanide, which is detoxified and excreted as thiocyanate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Pentanenitrile, 5-(acetyloxy)- with analogous nitriles, focusing on structural features, molecular properties, and functional roles:
Key Structural and Functional Differences
Substituent Effects on Reactivity The acetyloxy group in Pentanenitrile, 5-(acetyloxy)- introduces polar ester functionality, enhancing solubility in organic solvents compared to non-polar analogs like 5-phenoxy-pentanenitrile . However, its hydrolytic stability under acidic/basic conditions is undocumented . Methylsulfinyl and methylthio substituents (e.g., 4MTB-CN) increase electrophilicity due to sulfur’s electron-withdrawing effects, making these compounds reactive in nucleophilic substitution reactions .
Biological Activity MM36 derivatives (e.g., CAS 1353989-57-7) exhibit significant MDR modulation via aromatic ring substitutions (e.g., 3,4-dimethoxyphenyl) and branched alkyl chains (isopropyl), improving binding affinity to P-glycoprotein . In contrast, Pentanenitrile, 5-(acetyloxy)- lacks documented pharmacological activity. 4MTB-CN and related nitriles in Brassica species act as plant defense metabolites, deterring herbivores via glucosinolate hydrolysis pathways .
Safety and Toxicity While Pentanenitrile, 5-(acetyloxy)- carries respiratory and dermal irritation risks , MM36 derivatives show organ-specific toxicity (e.g., cardiotoxicity) due to their complex pharmacodynamic profiles .
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